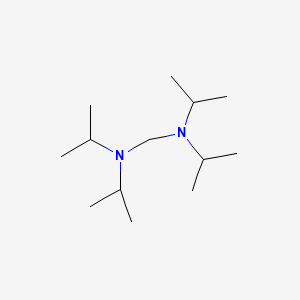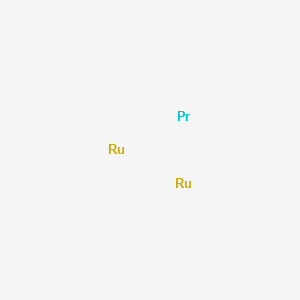
Praseodymium--ruthenium (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium-ruthenium (1/2) is a compound formed by the combination of praseodymium and ruthenium in a 1:2 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Praseodymium-ruthenium (1/2) can be synthesized through various methods. One common approach involves the use of praseodymium oxide and ruthenium chloride as starting materials. The reaction typically occurs under high-temperature conditions in a controlled atmosphere to ensure the formation of the desired compound. Another method involves the deposition of ruthenium onto praseodymium oxide supports, creating a low-crystalline ruthenium nano-layer on the surface of praseodymium oxide .
Industrial Production Methods: Industrial production of praseodymium-ruthenium (1/2) often involves the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the compound, ensuring high purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions: Praseodymium-ruthenium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic and structural properties of the compound.
Common Reagents and Conditions: Common reagents used in reactions involving praseodymium-ruthenium (1/2) include hydrogen, oxygen, and various acids and bases. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from reactions involving praseodymium-ruthenium (1/2) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, praseodymium-ruthenium (1/2) can form oxides of praseodymium and ruthenium .
Aplicaciones Científicas De Investigación
Praseodymium-ruthenium (1/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including ammonia synthesis and hydrogenation reactions . In biology and medicine, praseodymium-ruthenium (1/2) is being explored for its potential use in drug delivery systems and as an imaging agent . In industry, the compound is used in the production of high-performance materials and as a component in energy storage devices .
Mecanismo De Acción
The mechanism of action of praseodymium-ruthenium (1/2) involves its interaction with molecular targets and pathways within the system. For example, in catalytic applications, the compound facilitates the cleavage of chemical bonds and the formation of new bonds, thereby accelerating the reaction rate .
Comparación Con Compuestos Similares
Praseodymium-ruthenium (1/2) can be compared with other similar compounds, such as praseodymium oxide and ruthenium oxide. While these compounds share some properties, praseodymium-ruthenium (1/2) exhibits unique characteristics due to the synergistic effects of praseodymium and ruthenium. This compound offers enhanced catalytic activity and stability compared to its individual components .
List of Similar Compounds:- Praseodymium oxide (Pr₂O₃)
- Ruthenium oxide (RuO₂)
- Praseodymium chloride (PrCl₃)
- Ruthenium chloride (RuCl₃)
Propiedades
Número CAS |
12066-80-7 |
|---|---|
Fórmula molecular |
PrRu2 |
Peso molecular |
343.0 g/mol |
Nombre IUPAC |
praseodymium;ruthenium |
InChI |
InChI=1S/Pr.2Ru |
Clave InChI |
OLGGKNRHHAUPLJ-UHFFFAOYSA-N |
SMILES canónico |
[Ru].[Ru].[Pr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


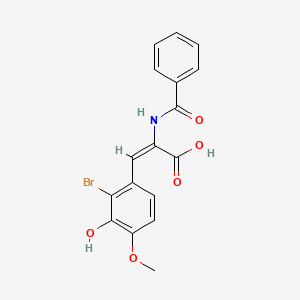
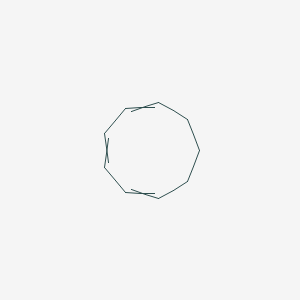
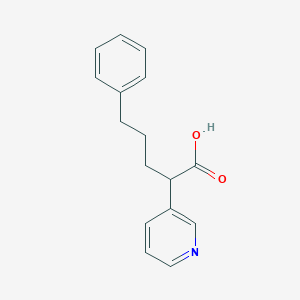
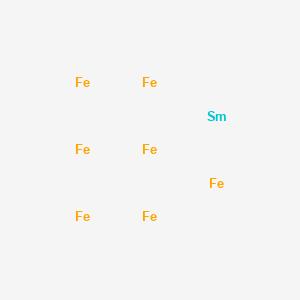
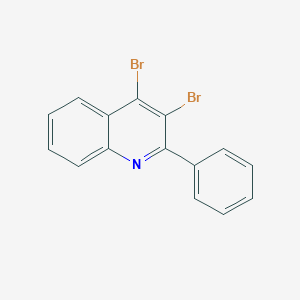
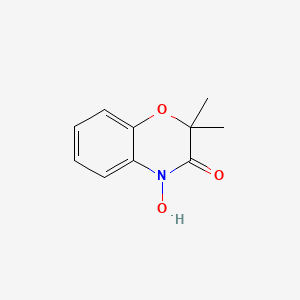
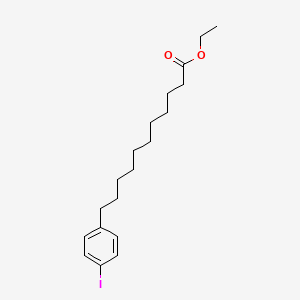
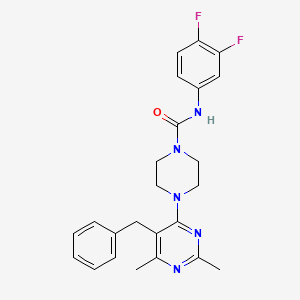
![1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane](/img/structure/B14727277.png)
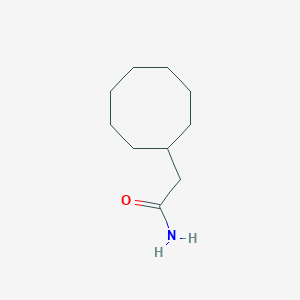
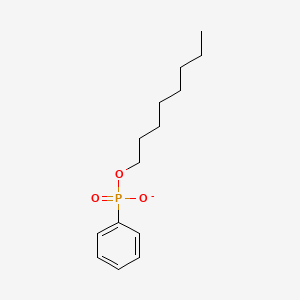
![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)

